2,3-diphenylquinoxalin-5-amine
Overview
Description
2,3-diphenylquinoxalin-5-amine is a heterocyclic compound that belongs to the quinoxaline family.
Preparation Methods
The synthesis of 2,3-diphenylquinoxalin-5-amine typically involves the condensation of 2,3-dichloroquinoxaline with aniline under specific reaction conditions. This reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and cost-effectiveness .
Chemical Reactions Analysis
2,3-diphenylquinoxalin-5-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: The amino group can be substituted with other functional groups using reagents such as alkyl halides or acyl chlorides . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: It has shown potential as an antimicrobial and antifungal agent.
Medicine: Research has indicated its potential use in the development of anticancer drugs due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation
Industry: It is used in the production of dyes, fluorescent materials, and electroluminescent materials
Mechanism of Action
The mechanism of action of 2,3-diphenylquinoxalin-5-amine involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes, leading to the disruption of cellular processes in microorganisms and cancer cells. The exact molecular targets and pathways involved vary depending on the specific application and the type of cells or organisms being studied .
Comparison with Similar Compounds
2,3-diphenylquinoxalin-5-amine can be compared with other quinoxaline derivatives such as:
2,3-Diphenylquinoxaline: Lacks the amino group, which may result in different biological activities.
5,6-Dimethylquinoxaline: Contains methyl groups instead of phenyl groups, leading to variations in its chemical and biological properties
2,3-Dichloroquinoxaline: Contains chlorine atoms, which can significantly alter its reactivity and applications .
Properties
CAS No. |
32044-95-4 |
---|---|
Molecular Formula |
C20H15N3 |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
2,3-diphenylquinoxalin-5-amine |
InChI |
InChI=1S/C20H15N3/c21-16-12-7-13-17-20(16)23-19(15-10-5-2-6-11-15)18(22-17)14-8-3-1-4-9-14/h1-13H,21H2 |
InChI Key |
URGHPEUGBMZIMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC(=C3N=C2C4=CC=CC=C4)N |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.